2-Chloro-4-(trifluoromethoxy)phenacyl bromide 2-Chloro-4-(trifluoromethoxy)phenacyl bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17243287
InChI: InChI=1S/C9H5BrClF3O2/c10-4-8(15)6-2-1-5(3-7(6)11)16-9(12,13)14/h1-3H,4H2
SMILES:
Molecular Formula: C9H5BrClF3O2
Molecular Weight: 317.48 g/mol

2-Chloro-4-(trifluoromethoxy)phenacyl bromide

CAS No.:

Cat. No.: VC17243287

Molecular Formula: C9H5BrClF3O2

Molecular Weight: 317.48 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(trifluoromethoxy)phenacyl bromide -

Specification

Molecular Formula C9H5BrClF3O2
Molecular Weight 317.48 g/mol
IUPAC Name 2-bromo-1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone
Standard InChI InChI=1S/C9H5BrClF3O2/c10-4-8(15)6-2-1-5(3-7(6)11)16-9(12,13)14/h1-3H,4H2
Standard InChI Key FQPIHAGCAAQVOC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)Cl)C(=O)CBr

Introduction

Structural and Nomenclature Considerations

The systematic IUPAC name for this compound is 2-bromo-1-(2-chloro-4-(trifluoromethoxy)phenyl)ethan-1-one. Its molecular formula is C9H5BrClF3O2\text{C}_9\text{H}_5\text{BrClF}_3\text{O}_2, with a molecular weight of 317.49 g/mol. The benzene ring features substituents at the 2- and 4-positions: a chlorine atom and a trifluoromethoxy group (OCF3-\text{OCF}_3), respectively. The α-bromo ketone moiety (COCH2Br-\text{COCH}_2\text{Br}) is highly reactive, enabling participation in Hantzsch thiazole synthesis and other cyclization reactions .

Crystallographic and Stereoelectronic Features

While single-crystal diffraction data specific to this compound are unavailable, analogous phenacyl bromides exhibit planar aromatic rings with bond angles consistent with sp² hybridization. The trifluoromethoxy group adopts a conformation that minimizes steric hindrance, while the electron-withdrawing nature of both substituents polarizes the ketone group, enhancing electrophilicity at the carbonyl carbon .

Synthetic Methodologies

Bromination of 2-Chloro-4-(trifluoromethoxy)acetophenone

The most common synthesis involves brominating 2-chloro-4-(trifluoromethoxy)acetophenone using bromine (Br2\text{Br}_2) in the presence of hydrogen bromide (HBr\text{HBr}) and acetic acid. This method mirrors protocols for structurally related compounds :

Reaction Conditions

  • Substrate: 2-Chloro-4-(trifluoromethoxy)acetophenone

  • Reagents: Bromine (1.1 equiv), 48% HBr (catalytic)

  • Solvent: Acetic acid

  • Temperature: Room temperature (20–25°C)

  • Duration: 12–16 hours

Procedure

  • Dissolve the acetophenone derivative in acetic acid.

  • Add bromine dropwise under an inert atmosphere.

  • Stir until completion (monitored via TLC or LC-MS).

  • Quench with ice water, adjust pH to 5–6 using sodium bicarbonate.

  • Filter and recrystallize the precipitate from ethanol.

Yield: 70–85% (estimated based on analogous reactions) .

Alternative Pathways

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC9H5BrClF3O2\text{C}_9\text{H}_5\text{BrClF}_3\text{O}_2
Molecular Weight317.49 g/mol
AppearanceOff-white crystalline solid
Melting Point98–102°C (predicted)
SolubilitySoluble in DMF, DMSO, THF; sparingly in EtOH
StabilityHygroscopic; store under inert atmosphere

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.85 (d, J=8.7HzJ = 8.7 \, \text{Hz}, 1H, ArH),

    • δ 7.62 (d, J=8.7HzJ = 8.7 \, \text{Hz}, 1H, ArH),

    • δ 4.45 (s, 2H, CH2Br\text{CH}_2\text{Br}) .

  • ¹⁹F NMR (471 MHz, CDCl₃): δ -58.2 (s, OCF3\text{OCF}_3) .

  • IR (KBr): νC=O\nu_{\text{C=O}} 1695 cm⁻¹, νC-Br\nu_{\text{C-Br}} 565 cm⁻¹ .

Reactivity and Applications

Hantzsch Thiazole Synthesis

The compound reacts with thioamides to form thiazole rings, a reaction pivotal in drug discovery. For example:

RC(S)NH2+2-Chloro-4-(trifluoromethoxy)phenacyl bromideThiazole derivative+H2O\text{RC(S)NH}_2 + \text{2-Chloro-4-(trifluoromethoxy)phenacyl bromide} \rightarrow \text{Thiazole derivative} + \text{H}_2\text{O}

This reaction proceeds via nucleophilic attack by the thioamide sulfur, followed by cyclization and elimination .

Anticancer Agent Development

Hybrids synthesized from this compound demonstrate BRAF V600E kinase inhibition. For instance, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole (derived from analogous bromides) showed IC₅₀ values of 0.12–0.16 μM against melanoma and breast cancer cell lines .

Antimicrobial Activity

Thiazole derivatives bearing the trifluoromethoxy group exhibit enhanced antimicrobial potency. One analog displayed MIC values of 31.25 μg/mL against Salmonella typhimurium, outperforming gentamicin .

Challenges and Future Directions

Current limitations include the lack of large-scale synthetic protocols and detailed pharmacokinetic studies. Future research should prioritize:

  • Green Chemistry Approaches: Replacing acetic acid with biodegradable solvents.

  • Targeted Drug Delivery: Conjugating thiazole derivatives to nanoparticle carriers.

  • Mechanistic Studies: Elucidating the role of the trifluoromethoxy group in bioactivity .

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